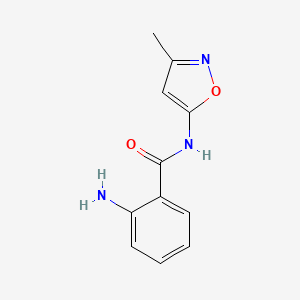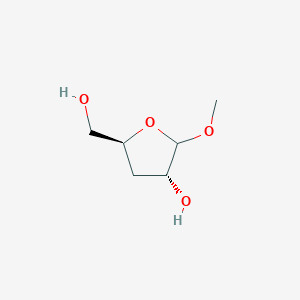![molecular formula C12H11NO6 B12884215 2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole](/img/structure/B12884215.png)
2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole can be achieved through several methods. One common approach involves the cyclization of 2-aminophenols with aldehydes in the presence of catalysts such as samarium triflate under mild reaction conditions . Another method includes the reaction of ortho-substituted anilines with functionalized orthoesters, yielding benzoxazole derivatives . Additionally, the combination of sulfur and DABCO promotes a reductive coupling/annulation of ortho-nitrophenols or ortho-nitroanilines with benzaldehydes .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles, such as aqueous medium reactions, is becoming increasingly popular to minimize environmental impact .
化学反应分析
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated benzoxazole derivatives.
科学研究应用
2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(ethoxycarbonyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its fluorescent properties make it useful for imaging applications, where it can bind to specific cellular components and emit light upon excitation .
相似化合物的比较
Similar Compounds
2-(Carboxy(hydroxy)methyl)-4-(ethoxycarbonyl)benzo[d]oxazole: Similar structure but with different substitution pattern on the benzoxazole ring.
2-Arylbenzo[d]oxazole: Contains an aryl group instead of the carboxy(hydroxy)methyl and ethoxycarbonyl groups.
Benzothiazole: Similar heterocyclic structure but with a sulfur atom replacing the oxygen atom in the oxazole ring.
Uniqueness
The presence of both carboxy(hydroxy)methyl and ethoxycarbonyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
属性
分子式 |
C12H11NO6 |
|---|---|
分子量 |
265.22 g/mol |
IUPAC 名称 |
2-(7-ethoxycarbonyl-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C12H11NO6/c1-2-18-12(17)6-4-3-5-7-9(6)19-10(13-7)8(14)11(15)16/h3-5,8,14H,2H2,1H3,(H,15,16) |
InChI 键 |
QZQDCJMFQOFRCQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=C(O2)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


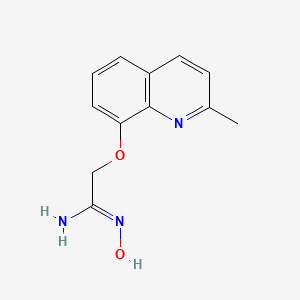
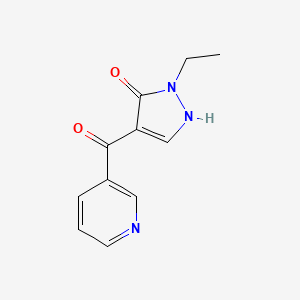
![dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B12884143.png)
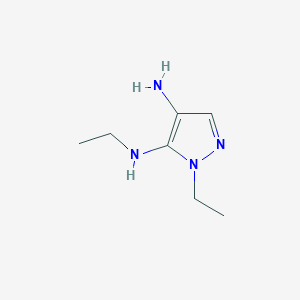
![1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12884156.png)


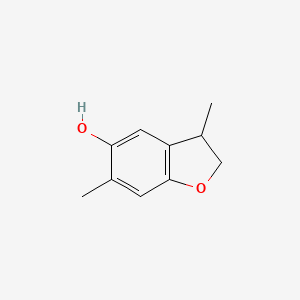
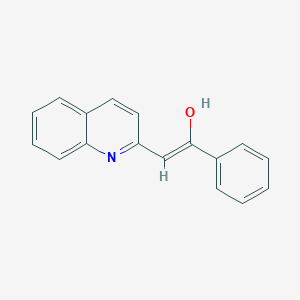
![N-(4-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)methanesulfonamide](/img/structure/B12884191.png)
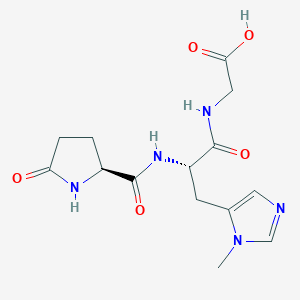
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-3-(methylthio)-1H-pyrrole-1-carboxamide](/img/structure/B12884201.png)
